Zanapezil

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Zanapezil wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung von sekundären und tertiären Alkylbromiden mit cyclischen und acyclischen Ketonen beinhalten . Die Reaktion ist redoxneutral und erfordert keine starken Säuren oder Basen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese seines pharmazeutisch wirksamen Stoffes (API) unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst typischerweise Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Zanapezil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Comparative Efficacy with Donepezil

Research has compared the effects of Zanapezil and Donepezil (another well-known acetylcholinesterase inhibitor) on ACh levels and related neurotransmitters. A study conducted on freely moving rats demonstrated that this compound significantly increased ACh levels more rapidly than Donepezil. At doses of 2 mg/kg, this compound increased ACh by 106.5% compared to Donepezil's 76.1% at similar doses .

Summary of Findings

| Drug | Dose (mg/kg) | ACh Increase (%) | Time to Effect (min) |

|---|---|---|---|

| This compound | 2 | 106.5 | 20 |

| Donepezil | 2 | 76.1 | 60 |

This rapid effect may make this compound particularly useful in early-stage Alzheimer's disease treatment, where quick cognitive enhancement is desirable.

Alzheimer's Disease

This compound has been primarily studied for its efficacy in treating Alzheimer's disease. In a controlled study, it was shown to increase not only ACh but also other monoamines such as dopamine and serotonin, suggesting a broader neurochemical impact that could benefit cognitive function .

Case Studies

- Case Study Overview : A patient diagnosed with mild Alzheimer's disease exhibited significant cognitive improvements when treated with this compound over a period of 21 days. The treatment was well tolerated with minimal side effects reported .

- Comparative Case : Another case highlighted the use of Donepezil in advanced Alzheimer's disease, showing improvements in cognitive and behavioral symptoms. This comparison suggests that while both drugs are effective, this compound may offer advantages in terms of onset and side effect profile .

Potential Off-Label Uses

While primarily indicated for Alzheimer's disease, the pharmacological profile of this compound suggests potential off-label applications in other types of dementia:

- Vascular Dementia : Preliminary studies indicate that enhancing cholinergic activity may improve cognitive function in patients suffering from vascular dementia.

- Lewy Body Dementia : Similar mechanisms may apply, although more research is required to establish efficacy conclusively.

Safety and Side Effects

This compound has shown a favorable safety profile compared to other cholinesterase inhibitors. In studies, it produced fewer peripheral side effects such as muscle fasciculation and gastrointestinal disturbances than Donepezil . This aspect is particularly important for patients who may be sensitive to medication side effects.

Summary of Research Findings

This compound represents a promising option within the class of acetylcholinesterase inhibitors for treating Alzheimer's disease and potentially other forms of dementia. Its rapid action on ACh levels and favorable side effect profile position it as a valuable therapeutic agent.

Key Research Insights

- Efficacy : this compound increases ACh levels more quickly than Donepezil.

- Safety : Fewer side effects reported compared to traditional treatments.

- Broader Applications : Potential benefits for other dementias warrant further investigation.

Wirkmechanismus

Zanapezil exerts its effects by selectively inhibiting acetylcholine esterase, the enzyme responsible for breaking down acetylcholine . By preventing the degradation of acetylcholine, this compound enhances cholinergic transmission, which is crucial for cognitive function . This mechanism is expected to act selectively on the central nervous system, resulting in fewer peripheral adverse reactions .

Vergleich Mit ähnlichen Verbindungen

Donepezil: Another acetylcholine esterase inhibitor used to treat Alzheimer’s disease.

Tacrine: An older acetylcholine esterase inhibitor with a similar mechanism of action.

Rivastigmine: A dual inhibitor of acetylcholine esterase and butyrylcholine esterase.

Uniqueness of Zanapezil: this compound is unique in its selective inhibition of acetylcholine esterase, which is expected to result in fewer peripheral adverse reactions compared to other inhibitors . Additionally, its moderate inhibition of muscarinic M1 and M2 receptor binding distinguishes it from other compounds .

Biologische Aktivität

Zanapezil, also known as TAK-147, is a selective acetylcholinesterase (AChE) inhibitor under investigation for the treatment of Alzheimer's disease (AD). This compound has garnered attention due to its potential neuroprotective effects and ability to enhance cholinergic neurotransmission. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound operates primarily by inhibiting AChE, an enzyme responsible for the breakdown of acetylcholine (ACh), thereby increasing ACh levels in the brain. This mechanism is crucial for cognitive functions, particularly in patients suffering from AD. The compound is structurally related to donepezil but exhibits distinct pharmacological properties that may offer advantages in clinical settings.

In Vivo Studies

In a study investigating the effects of this compound on freely moving rats, oral administration at a dose of 2 mg/kg for 21 days resulted in significant alterations in neurotransmitter levels within the ventral hippocampus. The results indicated:

- Increased Levels of Neurotransmitters : this compound enhanced ACh, epinephrine (Epi), dopamine (DA), and serotonin (5-HT) levels compared to donepezil.

- Differential Impact on Monoamines : While both drugs affected monoamine levels, this compound showed a unique profile in modulating neurotransmitter ratios, which may contribute to its therapeutic efficacy in cognitive enhancement and neuroprotection .

Cholinesterase Inhibition

This compound has demonstrated potent AChE inhibitory activity. Comparative studies with donepezil revealed:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 0.036 | Strong AChE inhibition |

| Donepezil | 0.049 | Moderate AChE inhibition |

This table illustrates that this compound may provide superior inhibition compared to donepezil, which could translate into enhanced clinical outcomes for AD patients.

Case Studies

A notable case study involved a patient with advanced Alzheimer's disease who was treated with this compound as part of a clinical trial. The patient exhibited improvements in cognitive function and behavioral symptoms over a treatment period of several months. These findings suggest that this compound not only helps manage symptoms but may also contribute to long-term cognitive benefits .

Neuroprotective Effects

This compound's neuroprotective properties have been evaluated in various experimental models:

- Oxidative Stress Reduction : In vitro studies indicated that this compound could reduce cell death induced by oxidative stress and amyloid-beta (Aβ) exposure in neuronal cell lines .

- Neurotoxicity Assessment : Toxicity studies showed that this compound did not exhibit significant adverse effects on vital organs or induce histopathological damage at therapeutic doses .

Eigenschaften

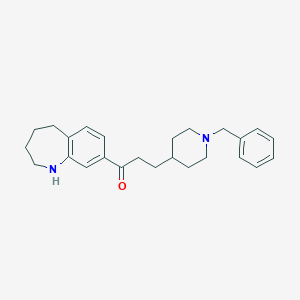

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBLXLOXUGVTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861521 | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Zanapezil inhibits the degradation of acetylcholine, a neurotransmitter, to prevent the reduction of cerebral acetylcholine levels and to enhance the mental function of patients with dementia. It is expected to act selectively on the central nervous system, resulting in fewer peripheral adverse reactions. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142852-50-4 | |

| Record name | Zanapezil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142852504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANAPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A0800O89N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.